(E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(4-3-15-2-1-8-22-15)17-6-7-19-11-14(10-18-19)13-5-9-21-12-13/h1-5,8-12H,6-7H2,(H,17,20)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWENMGIXNHKAKX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: This involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Coupling of the furan and pyrazole rings: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.
Formation of the acrylamide moiety: This can be introduced through the reaction of the intermediate with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of furan and pyrazole oxides.
Reduction: Formation of saturated derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Overview
- IUPAC Name : (E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
- Molecular Formula : C₁₅H₁₅N₃O₂
- Molecular Weight : 271.30 g/mol
The compound features a furan ring, a pyrazole moiety, and an acrylamide group, which contribute to its chemical reactivity and biological activity.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications , particularly in the following areas:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including lung (H460), colon (HT29), and liver (SMMC7721) cancer cells. The anticancer mechanism may involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research indicates that the presence of furan and pyrazole rings may enhance the antimicrobial activity of the compound. Investigations into related compounds have demonstrated efficacy against a range of bacterial and fungal pathogens, suggesting potential use as an antimicrobial agent .
Anti-inflammatory Effects
The compound's structural features may contribute to anti-inflammatory properties. Similar compounds have been shown to modulate inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .
Materials Science
In materials science, the unique properties of this compound allow for its use as a building block in the synthesis of new materials. Its acrylamide functionality enables it to participate in polymerization reactions, which can lead to the development of novel polymers with tailored properties for specific applications.
Chemical Synthesis
The compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for synthesizing more complex molecules. The synthetic routes typically involve:
- Formation of the pyrazole ring through reaction with diketones.
- Attachment of ethyl linkers via halide reactions.
- Final assembly involving furan derivatives through condensation reactions .
Case Study 1: Anticancer Activity
A study published in ACS Chemical Neuroscience explored the anticancer effects of related acrylamide derivatives. It was found that these compounds could significantly reduce cell viability in multiple cancer lines through mechanisms involving apoptosis and cell cycle disruption .
Case Study 2: Antimicrobial Efficacy
Research conducted on furan-containing compounds indicated their potential as antimicrobial agents against resistant strains of bacteria. The study highlighted the importance of structural diversity in enhancing bioactivity .
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The furan and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual furan substituents (2-yl and 3-yl positions) and pyrazole-ethyl linkage. Comparable acrylamide derivatives from the literature include:
Key Observations :
- Furan vs.
- Pyrazole Substitution : The 4-(furan-3-yl) pyrazole in the target compound contrasts with 3-(4-methoxyphenyl)pyrazole in or 1-phenylpyrazole in . Substitution at the pyrazole’s 4-position may improve steric compatibility with flat binding pockets (e.g., kinase ATP sites) .
- Acrylamide Backbone Modifications: The absence of a cyano group (cf. ) or trimethoxyphenyl substituents (cf. ) in the target compound suggests reduced electrophilicity and altered π-stacking compared to analogues.
Biological Activity
The compound (E)-3-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a novel derivative that combines the biological properties of furan and pyrazole moieties, which are known for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features:
- A furan ring, contributing to its biological activity.
- A pyrazole moiety, which has been extensively studied for its anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | A549 (lung) | 26 | |
| Compound 2 | MCF-7 (breast) | 0.39 | |
| Compound 3 | HCT116 (colon) | 1.88 |
These findings suggest that the incorporation of furan and pyrazole groups can enhance the anticancer efficacy of compounds through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. For instance, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
These results indicate that derivatives of this compound could serve as potential anti-inflammatory agents by selectively inhibiting COX enzymes.
Mechanistic Insights
The biological activity of This compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : It has been observed that certain derivatives can cause cell cycle arrest at specific phases, leading to reduced proliferation.
- Inhibition of Key Enzymes : The inhibition of COX enzymes suggests a dual role in managing inflammation and cancer progression.
Case Studies
A notable study involved the synthesis and evaluation of various pyrazole derivatives, including those structurally related to our compound. These studies reported significant anticancer activities against multiple cell lines, demonstrating the importance of structural modifications in enhancing biological efficacy.
In another case, a series of furan-containing compounds were tested for their anti-inflammatory properties, revealing promising results that warrant further exploration into their therapeutic applications.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Formation of the pyrazole-ethylamine intermediate via nucleophilic substitution (e.g., coupling 4-(furan-3-yl)-1H-pyrazole with 2-chloroethylamine using K₂CO₃ in DMF at 80°C) .
- Step 2: Acrylation of the intermediate with (E)-3-(furan-2-yl)acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Critical factors: Solvent choice (DMF vs. toluene), temperature (60–100°C), and catalyst (e.g., Pd-mediated cross-coupling for furan-thiophene systems) significantly impact yields (reported 45–72%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C): Assigns furan (δ 6.2–7.4 ppm), pyrazole (δ 7.8–8.1 ppm), and acrylamide protons (δ 6.3–6.7 ppm for α,β-unsaturated system) .
- IR Spectroscopy: Confirms acrylamide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 313.4) and fragmentation patterns .
Q. How does the compound’s structural complexity influence its physicochemical properties?
- Solubility: Limited aqueous solubility (logP ~2.8) due to hydrophobic furan/pyrazole moieties; DMSO or ethanol is preferred for dissolution .
- Stability: Susceptible to hydrolysis at the acrylamide bond under acidic/basic conditions; store at -20°C in inert atmospheres .
- Electronic Properties: Furan and pyrazole rings contribute to π-π stacking and hydrogen-bonding capabilities, critical for target interactions .
Q. What biological activities are reported for structurally similar acrylamide derivatives?
- Anticancer: Pyrazole-containing analogs inhibit kinases (IC₅₀: 0.5–5 µM in HeLa cells) .
- Anti-inflammatory: Furan-acrylamide derivatives reduce COX-2 expression by 60–80% in murine models .
- Antimicrobial: Thiophene analogs show MIC values of 8–32 µg/mL against S. aureus .
Q. What are the critical stability considerations for storing this compound?
- Storage: Protect from light and moisture; use amber vials with desiccants.
- Degradation Pathways: Hydrolysis of acrylamide (t₁/₂: ~14 days at pH 7.4) and oxidation of furan rings .
Advanced Research Questions
Q. How can computational modeling predict biological targets and optimize activity?
- Molecular Docking: Use AutoDock Vina to screen kinase pockets (e.g., EGFR, VEGFR2) .
- QSAR Models: Correlate pyrazole substituents (e.g., methyl vs. nitro groups) with IC₅₀ values (R² >0.85 in training sets) .
- MD Simulations: Assess binding stability (RMSD <2 Å over 100 ns) for lead optimization .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to reduce discrepancies .
- Orthogonal Validation: Confirm anti-inflammatory activity via ELISA (cytokine levels) and Western blot (COX-2 expression) .
- Meta-Analysis: Pool data from 5+ studies to identify structure-activity trends (e.g., furan-3-yl vs. thiophene substitution) .
Q. How do modifications to the pyrazole or furan rings alter pharmacokinetics?
- Pyrazole Methylation: Increases metabolic stability (t₁/₂: 2.1 → 4.3 h in liver microsomes) but reduces solubility (logP: 2.8 → 3.5) .
- Furan Nitration: Enhances target affinity (Kd: 120 → 35 nM) but raises toxicity (LD₅₀: 200 → 75 mg/kg) .
- Data-Driven Design: Balance logP (<3) and polar surface area (>80 Ų) for improved bioavailability .
Q. What are the challenges in optimizing enantiomeric purity during synthesis?
- Chiral Centers: Asymmetric synthesis using (R)-BINAP ligands achieves 85–90% ee .
- Purification: Chiral HPLC (Chiralpak AD-H column) resolves enantiomers (Rs >1.5) .
- Racemization Risk: Avoid prolonged heating (>80°C) to prevent epimerization at the acrylamide bond .
Q. How can in silico toxicity models guide safer analog development?
- ADMET Prediction: Use SwissADME to flag hepatotoxicity (e.g., CYP3A4 inhibition) .
- AMES Test Simulation: Predict mutagenicity via Derek Nexus for nitro-substituted analogs .
- Off-Target Screening: PASS algorithm identifies potential off-targets (e.g., hERG channel inhibition) with 85% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
